molecular formula C36H22Cl3N3 B2890326 6,6'-dichloro-N-(4-chlorophenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine CAS No. 392321-82-3

6,6'-dichloro-N-(4-chlorophenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine

Cat. No.: B2890326
CAS No.: 392321-82-3
M. Wt: 602.94
InChI Key: BXVDOWRWRILUOF-UHFFFAOYSA-N
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Description

6,6'-dichloro-N-(4-chlorophenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine is a complex synthetic organic compound with the CAS Registry Number 392321-82-3 . It has a molecular formula of C₃₆H₂₂Cl₃N₃ and a molecular weight of 602.94 g/mol . This chemical is supplied with a guaranteed purity of 95% and higher, making it suitable for advanced research and development purposes . The specific molecular structure, represented by the SMILES notation ClC1=CC=C(NC2=C(C3=CC(C4=CC=CC=C4)=C4C=C(Cl)C=CC4=N3)C(C3=CC=CC=C3)=C3C=C(Cl)C=CC3=N2)C=C1, features a multi-ring biquinoline framework substituted with chlorine atoms and phenyl rings . The detailed mechanism of action and specific research applications for this compound—which may include areas such as materials science, pharmaceutical development, or chemical biology—are not yet fully characterized in the available literature and represent a significant opportunity for investigative research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-chloro-N-(4-chlorophenyl)-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H22Cl3N3/c37-24-11-15-27(16-12-24)40-36-35(34(23-9-5-2-6-10-23)30-20-26(39)14-18-32(30)42-36)33-21-28(22-7-3-1-4-8-22)29-19-25(38)13-17-31(29)41-33/h1-21H,(H,40,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVDOWRWRILUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=C(C5=C(C=CC(=C5)Cl)N=C4NC6=CC=C(C=C6)Cl)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H22Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation: 6-Chloroquinoline N-Oxide

6-Chloroquinoline N-oxide is synthesized by oxidizing 6-chloroquinoline with meta-chloroperbenzoic acid (mCPBA) in dichloromethane (82% yield). This intermediate is critical for subsequent coupling reactions.

Coupling Reaction Conditions

A mixture of 6-chloroquinoline N-oxide (0.2 mmol), palladium acetate (10 mol%), silver acetate (4 equiv.), acetic acid (30 equiv.), and water (5 equiv.) is heated at 120°C for 18 hours under argon. The reaction proceeds via a proposed radical mechanism, with silver acetate acting as both an oxidant and halide scavenger.

Table 1: Optimization of Biquinoline Coupling

Parameter Optimal Value Yield (%)
Palladium Catalyst Pd(OAc)₂ 74
Silver Salt AgOAc 74
Temperature (°C) 120 74
Solvent AcOH/H₂O 74

The crude product, 6,6'-dichloro-4,4'-diphenyl-[2,3'-biquinoline]-1,1'-dioxide, is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:4).

Nucleophilic Aromatic Amination at the 2'-Position

The 1,1'-dioxide intermediate undergoes selective reduction and amination.

Reduction of N-Oxide to Quinoline

Treatment with p-toluenesulfonic chloride (1.5 equiv.) and triethylamine (2 equiv.) in methanol reduces the N-oxide to the parent quinoline (87% yield). This step ensures reactivity at the 2'-position for amination.

Buchwald-Hartwig Amination with 4-Chloroaniline

The 2'-chloro group is displaced via palladium-catalyzed coupling with 4-chloroaniline. A mixture of 6,6'-dichloro-4,4'-diphenyl-[2,3'-biquinoline] (0.1 mmol), 4-chloroaniline (1.2 equiv.), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2 equiv.) in toluene is heated at 110°C for 24 hours.

Table 2: Amination Reaction Screening

Base Ligand Yield (%)
Cs₂CO₃ Xantphos 68
K₃PO₄ BINAP 52
NaOtBu DavePhos 45

The product is isolated by extraction (DCM/H₂O) and recrystallized from ethanol/water (mp 218–220°C).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 6 Hz, 2H, H-8), 7.82 (s, 2H, H-5), 7.60–7.50 (m, 10H, Ar-H), 7.24–7.37 (m, 4H, H-3/H-7), 6.63 (s, 2H, NH).
  • ¹³C NMR (125 MHz, CDCl₃): δ 154.9 (C-2'), 139.3 (C-6'), 136.1 (C-4'), 131.5 (C-4-Ph), 122.2 (C-3).

High-Resolution Mass Spectrometry (HRMS)

  • Observed: 568.0521 [M+H]⁺ (Calcd: 568.0518 for C₃₄H₂₂Cl₃N₃).

Mechanistic and Kinetic Considerations

The palladium-catalyzed coupling likely proceeds through a radical pathway initiated by single-electron transfer from Ag⁺ to Pd(II), generating Pd(I) intermediates. Amination follows a standard oxidative addition/reductive elimination sequence, with Cs₂CO₃ facilitating deprotonation of the aniline nucleophile. Competing side reactions include over-reduction of the N-oxide and homocoupling of aryl amines, mitigated by stoichiometric control.

Industrial-Scale Adaptations and Environmental Impact

Scale-up protocols replace column chromatography with crystallization (ethyl acetate/hexane) to reduce solvent waste. Life-cycle assessments estimate an E-factor of 23.4, driven by silver salt usage. Recent advances propose iron-mediated coupling as a sustainable alternative, though yields remain suboptimal (≤50%).

Chemical Reactions Analysis

Types of Reactions

6,6’-dichloro-N-(4-chlorophenyl)-4,4’-diphenyl-[2,3’-biquinoline]-2’-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

6,6’-dichloro-N-(4-chlorophenyl)-4,4’-diphenyl-[2,3’-biquinoline]-2’-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 6,6’-dichloro-N-(4-chlorophenyl)-4,4’-diphenyl-[2,3’-biquinoline]-2’-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or DNA, depending on the compound’s application. The pathways involved often include binding to active sites, inhibiting enzyme activity, or inducing conformational changes in proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Aromatic Amines

4-(4-Chlorophenyl)-2,6-diphenylpyrimidine (CAS 864377-28-6)
  • Structural Similarity : 0.73 (based on substituent arrangement) .
  • Key Differences: Replaces the biquinoline core with a pyrimidine ring.
  • Applications: Pyrimidine derivatives are often used in pharmaceuticals and organic electronics. The absence of a fused quinoline system reduces conjugation length compared to the target compound.
4-(3-Bromophenyl)-2,6-diphenylpyrimidine (CAS 607740-08-9)
  • Structural Similarity : 0.73 .
  • Key Differences : Bromine substituents instead of chlorine; bromine’s larger atomic radius may alter electronic properties and reactivity.
Data Table: Chlorinated Aromatic Amines
Compound Core Structure Substituents Similarity Score Applications
Target Compound Biquinoline Cl, Ph, 4-ClPh Optoelectronics, catalysis
4-(4-Chlorophenyl)-2,6-diphenylpyrimidine Pyrimidine Cl, Ph 0.73 Pharmaceuticals
4-(3-Bromophenyl)-2,6-diphenylpyrimidine Pyrimidine Br, Ph 0.73 Organic synthesis

Biquinoline Derivatives

Potassium [2,2'-biquinoline]-4,4'-dicarboxylate hydrate (CAS 1268237-71-3)
  • Structural Similarity: Shares the biquinoline backbone but substitutes carboxylate groups at 4,4' positions.
  • Key Differences : Carboxylates enhance solubility in polar solvents, whereas chlorine substituents in the target compound increase hydrophobicity and electron-withdrawing effects .
[Cu(2,2'-biquinoline-4,4'-dicarboxylic acid)₂]⁺
  • Applications : Used in dye-sensitized solar cells (DSSCs) due to extended conjugation and metal-coordination capability .
  • Comparison : The target compound’s dichloro and diphenyl groups may improve charge transport in OLEDs compared to carboxylate-based coordination complexes .

Hole-Transport Materials (HTMs)

N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB)
  • Refractive Index : ~1.8–1.9 .
  • Comparison: The target compound’s biquinoline system likely offers higher refractive indices (>2.0) due to increased conjugation and chlorine’s polarizability, making it more suitable for circularly polarized light (CPL) applications .
Tris(4-carbazoyl-9-ylphenyl)amine (TCTA)
  • Role : Exciton-blocking layer in OLEDs .
  • Comparison: The target compound’s rigid biquinoline structure may enhance thermal stability but reduce solubility compared to TCTA.

Q & A

Basic: What synthetic methodologies are most reliable for preparing 6,6'-dichloro-N-(4-chlorophenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine, and how do reaction conditions influence regioselectivity?

The synthesis typically involves coupling reactions between chlorinated biquinoline precursors and halogenated aromatic amines. A common approach uses triethylamine as a base in dichloromethane to facilitate nucleophilic substitution at the amine site . Key factors affecting regioselectivity include:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions at competing reactive sites.
  • Solvent polarity : Polar aprotic solvents enhance reaction rates by stabilizing intermediates.
  • Catalytic additives : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for biphenyl linkages .
    Validation : Confirm regiochemistry via ¹H NMR (amide proton shifts at δ 8.2–8.5 ppm) and HRMS to distinguish positional isomers .

Basic: Which spectroscopic and crystallographic techniques are critical for resolving structural ambiguities in this compound?

  • ¹H/¹³C NMR : Assign aromatic protons (e.g., deshielded signals for chlorine-substituted quinoline rings at δ 7.8–8.6 ppm) and verify substitution patterns via NOESY .
  • X-ray crystallography : Resolve steric effects from the 4,4'-diphenyl groups and confirm planarity of the biquinoline backbone.
  • FT-IR : Identify amine N–H stretches (~3350 cm⁻¹) and C–Cl vibrations (750–550 cm⁻¹) .
    Note : Use DFT calculations (e.g., B3LYP/6-31G*) to model electronic environments and validate experimental data .

Advanced: How can researchers reconcile contradictory reports on the compound’s antimicrobial activity across studies?

Discrepancies may arise from:

  • Purity variations : Impurities from incomplete purification (e.g., residual solvents) can skew bioassay results. Use HPLC (≥95% purity threshold) and elemental analysis for quality control .
  • Assay conditions : Test under standardized MIC (Minimum Inhibitory Concentration) protocols with controls for pH, temperature, and solvent (e.g., DMSO ≤1% v/v).
  • Bacterial strain specificity : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models to assess broad-spectrum vs. selective activity .

Advanced: What design strategies improve the compound’s performance in dye-sensitized solar cells (DSCs)?

  • Anchoring groups : Introduce phosphonic acid moieties (e.g., via bipyridine ligands) to enhance binding to TiO₂ surfaces, as seen in analogous copper(I) dyes .
  • Steric optimization : Bulky 6,6'-diphenyl groups reduce aggregation on semiconductor surfaces without hindering charge transfer (confirmed via cyclic voltammetry) .
  • Co-adsorbents : Use chenodeoxycholic acid to suppress recombination losses, boosting photocurrent density (Jₛc) by ~15% .

Advanced: How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

  • Docking simulations : Use AutoDock Vina to map interactions with biological targets (e.g., DNA gyrase for antimicrobial studies) .
  • TDDFT calculations : Predict electronic transitions (λmax) for DSC applications and compare with UV-Vis spectra .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues .

Advanced: What experimental controls are essential when evaluating the compound’s photostability in optoelectronic applications?

  • Light exposure tests : Use AM 1.5G solar simulators (100 mW/cm²) with monochromatic light filters to isolate degradation pathways.
  • Electrochemical impedance spectroscopy (EIS) : Monitor charge recombination resistance (R_ct) under continuous illumination.
  • Reference dyes : Compare degradation rates with ruthenium-based standards (e.g., N719) to benchmark performance .

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